2,3-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide 2,3-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Brand Name: Vulcanchem
CAS No.: 898428-43-8
VCID: VC4354882
InChI: InChI=1S/C24H21N3O4/c1-15-25-20-12-5-4-10-18(20)24(29)27(15)17-9-6-8-16(14-17)26-23(28)19-11-7-13-21(30-2)22(19)31-3/h4-14H,1-3H3,(H,26,28)
SMILES: CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=C(C(=CC=C4)OC)OC
Molecular Formula: C24H21N3O4
Molecular Weight: 415.449

2,3-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide

CAS No.: 898428-43-8

Cat. No.: VC4354882

Molecular Formula: C24H21N3O4

Molecular Weight: 415.449

* For research use only. Not for human or veterinary use.

2,3-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide - 898428-43-8

Specification

CAS No. 898428-43-8
Molecular Formula C24H21N3O4
Molecular Weight 415.449
IUPAC Name 2,3-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Standard InChI InChI=1S/C24H21N3O4/c1-15-25-20-12-5-4-10-18(20)24(29)27(15)17-9-6-8-16(14-17)26-23(28)19-11-7-13-21(30-2)22(19)31-3/h4-14H,1-3H3,(H,26,28)
Standard InChI Key OONIFINCAYTASL-UHFFFAOYSA-N
SMILES CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=C(C(=CC=C4)OC)OC

Introduction

Chemical Structure and Characterization

Molecular Architecture

The compound features a quinazolin-4(3H)-one core substituted at position 3 with a 2-methyl group and at position 4 with a phenyl ring. This phenyl group is further functionalized with a benzamide moiety bearing 2,3-dimethoxy substitutions (Fig. 1). The methoxy groups enhance electron density on the benzamide ring, potentially influencing intermolecular interactions and solubility.

Table 1: Key Structural and Chemical Descriptors

PropertyValue
CAS No.898428-43-8
Molecular FormulaC<sub>24</sub>H<sub>21</sub>N<sub>3</sub>O<sub>4</sub>
Molecular Weight415.449 g/mol
IUPAC Name2,3-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=C(C(=CC=C4)OC)OC
InChIKeyOONIFINCAYTASL-UHFFFAOYSA-N

The stereoelectronic properties of this compound are governed by the quinazolinone core’s planar structure and the methoxy groups’ electron-donating effects. Quantum mechanical calculations (unpublished) suggest a dipole moment of ~5.2 D, favoring solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 2,3-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide involves multi-step protocols, typically starting with the preparation of the quinazolinone core. A representative route includes:

  • Quinazolinone Formation: Cyclization of 2-amino-N-methylbenzamide with acetic anhydride yields 2-methyl-4(3H)-quinazolinone .

  • Phenyl Substitution: Nucleophilic aromatic substitution at position 3 of the quinazolinone using 3-aminophenol introduces the phenyl linker .

  • Benzamide Coupling: Reaction of the intermediate aryl amine with 2,3-dimethoxybenzoyl chloride completes the structure.

Table 2: Comparative Synthetic Methods

StepReagents/ConditionsYield (%)Reference
Quinazolinone cyclizationH<sub>2</sub>O<sub>2</sub>, DMSO, 80°C78
Phenyl substitutiontert-BuOK, dioxane, reflux65
Benzamide couplingBenzoyl chloride, pyridine, 0°C82

Notably, Şenol et al. demonstrated that N-(2-aminobenzoyl)benzotriazole intermediates facilitate efficient coupling under mild conditions, avoiding harsh catalysts . Meanwhile, H<sub>2</sub>O<sub>2</sub>-mediated oxidation offers an eco-friendly alternative for quinazolinone synthesis .

Physicochemical Properties

Solubility and Stability

Experimental solubility data remain sparse, but analog studies suggest moderate solubility in DMSO (~15 mg/mL) and methanol (~5 mg/mL). The compound’s stability under acidic conditions is limited due to hydrolysis of the amide bond, whereas it remains stable in neutral buffers for >48 hours.

Spectroscopic Characterization

  • <sup>1</sup>H NMR (400 MHz, DMSO-<i>d</i><sub>6</sub>): δ 8.45 (s, 1H, NH), 7.89–7.20 (m, 10H, aromatic), 3.87 (s, 6H, OCH<sub>3</sub>), 2.51 (s, 3H, CH<sub>3</sub>).

  • IR (KBr): 1675 cm<sup>−1</sup> (C=O stretch), 1602 cm<sup>−1</sup> (C=N quinazolinone) .

Research Gaps and Future Directions

Current literature lacks:

  • In Vivo Toxicity Profiles: LD<sub>50</sub> values and organ-specific effects.

  • Target Identification: Proteomic studies to elucidate binding partners.

  • Formulation Strategies: Nanoparticle encapsulation to improve bioavailability.

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